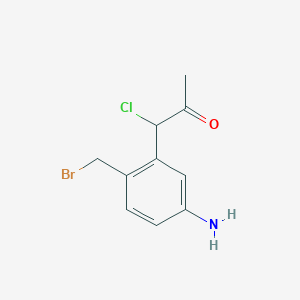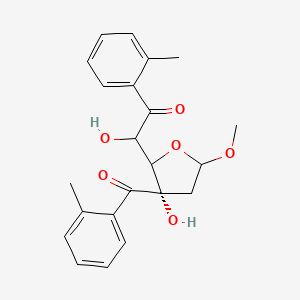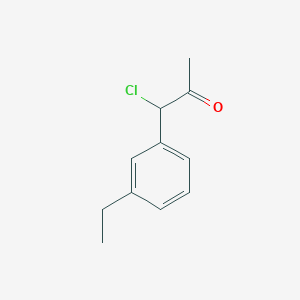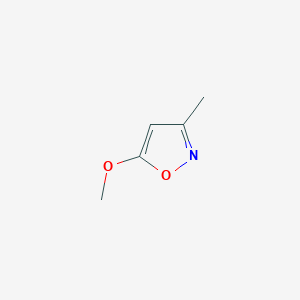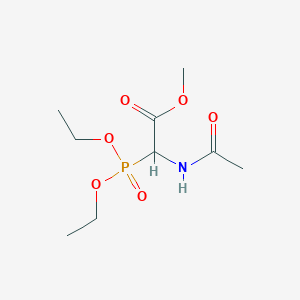
N-acyl-2-(diethoxyphosphoryl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acyl-2-(diethoxyphosphoryl)glycinate is a chemical compound with the molecular formula C9H18NO6P and a molecular weight of 267.2161 g/mol . This compound is known for its unique structure, which includes an acyl group, a diethoxyphosphoryl group, and a glycinate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acyl-2-(diethoxyphosphoryl)glycinate typically involves the reaction of glycine derivatives with acyl chlorides and diethoxyphosphoryl chloride. One common method involves the use of methyl 2-acetylamino-2-(diethoxyphosphinyl)-acetate as an intermediate . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-acyl-2-(diethoxyphosphoryl)glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
N-acyl-2-(diethoxyphosphoryl)glycinate is used in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of dehydroamino acid esters and other complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-acyl-2-(diethoxyphosphoryl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. This compound can also participate in various biochemical pathways, affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetylamino-2-(diethoxyphosphinyl)-acetate: A closely related compound used as an intermediate in the synthesis of N-acyl-2-(diethoxyphosphoryl)glycinate.
N-protected-2-(diethoxyphosphoryl)glycinates: These compounds share similar structural features and are used in similar applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H18NO6P |
|---|---|
Molecular Weight |
267.22 g/mol |
IUPAC Name |
methyl 2-acetamido-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C9H18NO6P/c1-5-15-17(13,16-6-2)8(9(12)14-4)10-7(3)11/h8H,5-6H2,1-4H3,(H,10,11) |
InChI Key |
BVVVTHBAJOOANW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC)NC(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






